Cas no 70451-01-3 (1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-)
![1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- structure](https://www.kuujia.com/scimg/cas/70451-01-3x500.png)
1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
- 2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]isoindole-1,3-dione
- (-)-(S)-2-(1-benzyl-2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- (1'S)-N-(2'-benzyl-1'-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- (2S)-2-phthalimido-3-phenylpropanol
- (S)-2-(1-HYDROXY-3-PHENYLPROPAN-2-YL)ISOINDOLINE-1,3-DIONE
- 1-[(1S)-1-benzyl-2-hydroxyethyl]-1H-isoindole-1,3(2H)-dione
- CTK2H4870
- N-phthalimido L-phenylalaninol
- SureCN3444977
- 2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[(1S)-1-benzyl-2-hydroxyethyl]-1H-isoindole-1,3(2H)-dione
- WUQQWFQBZMAJLS-ZDUSSCGKSA-N
- (2S)-2-Phthalimido-3-phenyl-propanol
- SCHEMBL3444977
- 70451-01-3
- DTXSID40462406
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- MDL: MFCD18430632
- Inchi: InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2/t13-/m0/s1
- InChI Key: WUQQWFQBZMAJLS-ZDUSSCGKSA-N
- SMILES: C1=CC=C(C=C1)C[C@@H](CO)N2C(=O)C3=CC=CC=C3C2=O
Computed Properties
- Exact Mass: 281.10525
- Monoisotopic Mass: 281.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 2.2
Experimental Properties
- PSA: 57.61
1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199011156-250mg |
(S)-2-(1-Hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione |
70451-01-3 | 95% | 250mg |
$203.84 | 2023-09-01 | |
Chemenu | CM261058-1g |
(S)-2-(1-Hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione |
70451-01-3 | 95% | 1g |
$462 | 2024-07-24 | |
Chemenu | CM261058-1g |
(S)-2-(1-Hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione |
70451-01-3 | 95% | 1g |
$462 | 2021-08-18 | |
Alichem | A199011156-1g |
(S)-2-(1-Hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione |
70451-01-3 | 95% | 1g |
$531.42 | 2023-09-01 |
1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- Related Literature
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
Additional information on 1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
Professional Introduction to Compound with CAS No 70451-01-3 and Product Name: 1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
The compound identified by the CAS number 70451-01-3 and the product name 1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates an isoindole core, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, connected at the 1 and 3 positions. This core structure is further functionalized with a 2-substituted group that contains a (1S)-1-(hydroxymethyl)-2-phenylethyl moiety, contributing to its unique chemical and pharmacological properties.
Recent studies have highlighted the importance of isoindole derivatives in the development of novel therapeutic agents. The isoindole scaffold is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design. Specifically, the 1H-Isoindole-1,3(2H)-dione moiety within this compound exhibits remarkable stability and reactivity, which can be exploited for synthetic modifications and functionalization. The presence of the (1S)-1-(hydroxymethyl)-2-phenylethyl group at the 2-position introduces additional functional handles that can be utilized for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities.
In the realm of pharmaceutical research, this compound has shown promise as a lead candidate for various therapeutic applications. The isoindole core is particularly interesting because it mimics the structure of several natural products and bioactive molecules known for their pharmacological effects. For instance, isoindole derivatives have been investigated for their potential roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. The specific substitution pattern in this compound, particularly the chiral center at the (1S) configuration, suggests that it may exhibit stereoselective interactions with biological targets, which is a critical consideration in drug development.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The 1H-Isoindole-1,3(2H)-dione backbone provides a versatile platform for constructing molecules with enhanced binding affinity and selectivity. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes involved in metabolic pathways, such as kinases and cyclases. The (1S)-1-(hydroxymethyl)-2-phenylethyl group adds an additional layer of complexity, allowing for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
Recent advances in computational chemistry and molecular modeling have further illuminated the potential of this compound. High-throughput virtual screening (HTVS) has been employed to identify novel binding interactions between this molecule and target proteins. These studies suggest that derivatives of this compound may exhibit inhibitory activity against proteins implicated in diseases such as cancer, inflammation, and neurodegeneration. The ability to predict these interactions with high accuracy has accelerated the discovery process significantly.
The synthesis of this compound also presents an interesting challenge from a synthetic chemistry perspective. The construction of the isoindole core requires multi-step reactions that often involve cyclization and functional group transformations. The introduction of the (1S)-1-(hydroxymethyl)-2-phenylethyl group further complicates the synthetic route but also offers opportunities for developing scalable synthetic methodologies. Recent publications have reported innovative approaches to constructing chiral centers using asymmetric catalysis or enzymatic methods, which could be applied to produce enantiomerically pure forms of this compound efficiently.
In conclusion, the compound with CAS No 70451-01-3 and product name 1H-Isoindole-1,3(2H)-dione, 2-[(1S)-1-(hydroxymethyl)-2-phenylethyl] represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features combined with its potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see more derivatives entering preclinical development pipelines in various therapeutic areas.
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